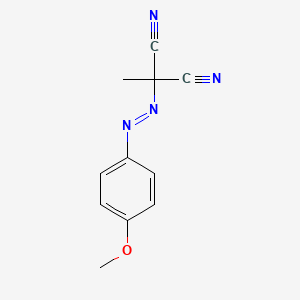
Nitroso-L-citrulline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitroso-L-citrulline is a derivative of the amino acid L-citrulline, characterized by the presence of a nitroso group. This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry. The nitroso group imparts unique chemical properties to the molecule, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitroso-L-citrulline can be synthesized through the N-hydroxylation of Nω-methyl-Nω-L-arginine, followed by the action of specific N-oxygenases. For instance, the enzyme SznF catalyzes the formation of Nδ-hydroxy-Nω’-methyl-Nω-nitroso-L-citrulline from Nω-methyl-Nω-L-arginine . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the enzymatic reaction conditions to maximize yield. This could include the use of bioreactors to maintain a controlled environment for the enzymatic processes.
Chemical Reactions Analysis
Types of Reactions: Nitroso-L-citrulline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nitroso-L-citrulline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in nitric oxide metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular health due to its involvement in nitric oxide production.
Mechanism of Action
The primary mechanism of action of Nitroso-L-citrulline involves its role in the nitric oxide (NO) synthesis pathway. Nitric oxide synthases (NOS) catalyze the conversion of L-arginine to L-citrulline and NO. This compound can act as an intermediate in this pathway, influencing the production of NO, which is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission .
Comparison with Similar Compounds
L-citrulline: A non-essential amino acid involved in the urea cycle and NO production.
L-arginine: A precursor to NO and L-citrulline, widely used for its cardiovascular benefits.
Nitroso-arginine: Another nitroso derivative involved in NO metabolism.
Uniqueness: Nitroso-L-citrulline is unique due to its specific role as an intermediate in the NO synthesis pathway, which distinguishes it from other similar compounds. Its nitroso group imparts distinct chemical reactivity, making it valuable for specific biochemical and pharmacological applications .
Properties
CAS No. |
42713-66-6 |
|---|---|
Molecular Formula |
C6H12N4O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2S)-2-amino-5-[carbamoyl(nitroso)amino]pentanoic acid |
InChI |
InChI=1S/C6H12N4O4/c7-4(5(11)12)2-1-3-10(9-14)6(8)13/h4H,1-3,7H2,(H2,8,13)(H,11,12)/t4-/m0/s1 |
InChI Key |
IGVHCIMYWZQFFC-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN(C(=O)N)N=O |
Canonical SMILES |
C(CC(C(=O)O)N)CN(C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)

![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)

![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)






![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
